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molecular formula C13H10N2 B095124 2-Pyridin-3-yl-1H-indole CAS No. 15432-24-3

2-Pyridin-3-yl-1H-indole

Cat. No. B095124
M. Wt: 194.23 g/mol
InChI Key: KDWAJWXWMMNKHA-UHFFFAOYSA-N
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Patent
US04511573

Procedure details

Phosphorus oxychloride (3.36 ml) is added dropwise over a period of 20 minutes to dimethylformamide (10.6 g) maintained at 0°-3°. After complete addition a solution of 2-(3-pyridyl)indole (6.50 g) in dimethylformamide (20 ml) is added dropwise over a period of 30 minutes at such a rate so that the reaction temperature does not exceed 10°. The cooling bath is then removed and the viscous solution heated to and maintained at 35°-40° for 1 hour. The reaction mixture is treated with crushed ice (50 g). A solution of sodium hydroxide (24.4 g) in 65 ml of water is added slowly. After the addition the resulting red-orange solution is heated rapidly to reflux and maintained at reflux for about 2 minutes. The solution is allowed to cool to room temperature, then placed in a freezer for 2 days. The resulting precipitate is collected and washed well with water to give an orange solid which is recrystallized from methanol (240 ml) to give 2-(3pyridyl)-indole-3-carboxaldehyde, m.p. 236°-238°.
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[NH:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:7]=1.CN(C)[CH:23]=[O:24]>>[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[NH:13][C:14]3[C:19]([C:20]=2[CH:23]=[O:24])=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:7]=1

Inputs

Step One
Name
Quantity
3.36 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10.6 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°-3°
ADDITION
Type
ADDITION
Details
is added dropwise over a period of 30 minutes at such a rate so that the reaction temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
does not exceed 10°
CUSTOM
Type
CUSTOM
Details
The cooling bath is then removed
TEMPERATURE
Type
TEMPERATURE
Details
the viscous solution heated to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 35°-40° for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture is treated with crushed ice (50 g)
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (24.4 g) in 65 ml of water is added slowly
ADDITION
Type
ADDITION
Details
After the addition the resulting red-orange solution
TEMPERATURE
Type
TEMPERATURE
Details
is heated rapidly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
to give an orange solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from methanol (240 ml)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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